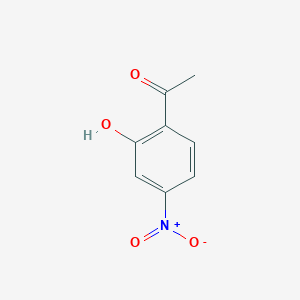![molecular formula C11H10F3NO3 B3031252 (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid CAS No. 214629-16-0](/img/structure/B3031252.png)
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid
Vue d'ensemble
Description
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid, also known as TFB-TBOA, is a selective inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate levels in the brain. TFB-TBOA has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid inhibits the glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. The increased glutamate levels can activate NMDA receptors, which are involved in synaptic plasticity and learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus, striatum, and cortex. This can lead to an increase in NMDA receptor activation and synaptic plasticity. (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has also been shown to have anticonvulsant effects in animal models of epilepsy. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade rapidly, which makes it difficult to use in in vitro experiments. Additionally, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has poor blood-brain barrier permeability, which limits its use in in vivo experiments.
Orientations Futures
For (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid research include the development of more stable analogs with improved blood-brain barrier permeability, the investigation of its potential use in the treatment of neurodegenerative diseases, and the identification of potential drug targets for combination therapy.
Applications De Recherche Scientifique
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)15-9(16)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHSAEWBETPK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443175 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid | |
CAS RN |
214629-16-0 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)




